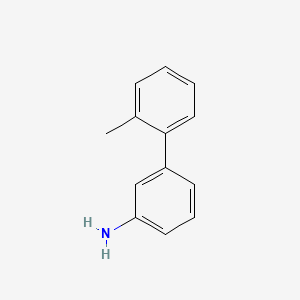

3-Amino-2'-methylbiphenyl

Description

The exact mass of the compound 3-(o-Tolyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKSSQACZWHPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400745-54-2 | |

| Record name | 400745-54-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2'-methylbiphenyl: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2'-methylbiphenyl, a biphenyl derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and foundational organic chemistry principles to project its chemical properties, structure, and reactivity. We will explore its structural characteristics, predicted physicochemical properties, and a proposed synthetic route via the robust Suzuki-Miyaura cross-coupling reaction. Furthermore, this guide will delve into the potential applications of this compound in drug discovery by examining the established biological activities of similar aminobiphenyl scaffolds. Safety considerations, based on data from analogous compounds, are also discussed to ensure responsible handling in a research setting.

Introduction: The Significance of the Aminobiphenyl Scaffold

Biphenyl and its derivatives are privileged structures in organic chemistry, forming the backbone of numerous compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The inherent rotational flexibility and the ability to introduce diverse functionalities on both phenyl rings make the biphenyl scaffold a versatile platform for designing molecules with tailored properties.

The introduction of an amino group, as in this compound, adds a crucial dimension to the molecule's chemical personality. The amino group can act as a hydrogen bond donor and acceptor, a basic center, and a nucleophile, enabling a wide range of chemical transformations and biological interactions. The additional methyl group on the second phenyl ring introduces steric and electronic modifications that can fine-tune the molecule's conformation and reactivity.

Biphenyl derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] This makes substituted aminobiphenyls, such as the title compound, attractive targets for synthesis and evaluation in drug discovery programs.

Molecular Structure and Conformation

The structure of this compound consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with an amino group at the 3-position, while the other bears a methyl group at the 2'-position.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-2'-methylbiphenyl

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-Amino-2'-methylbiphenyl, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, experience-driven approach to the preparation and analysis of this compound. We will delve into the mechanistic rationale behind the chosen synthetic strategies, provide detailed experimental protocols, and outline the expected analytical data for thorough characterization.

Introduction and Significance

Substituted biphenyls are a cornerstone of modern organic chemistry, with their rigid yet tunable structures finding applications in pharmaceuticals, liquid crystals, and as ligands in catalysis.[1] The introduction of an amino group, as in this compound, provides a key functional handle for further molecular elaboration, making it a particularly attractive intermediate for the synthesis of complex molecular architectures. The presence of the methyl group on the second phenyl ring introduces a subtle steric and electronic perturbation that can be exploited to fine-tune the pharmacological or material properties of the final product.

Derivatives of aminobiphenyls have shown a wide range of biological activities, and their utility in drug design is well-documented.[2][3] This guide will focus on a practical and reliable method for the laboratory-scale synthesis of this compound, its subsequent purification, and its comprehensive characterization using modern analytical techniques.

Synthetic Strategies: A Mechanistic Perspective

The construction of the biaryl bond is the critical step in the synthesis of this compound. Two of the most powerful and versatile methods for this transformation are the Suzuki-Miyaura coupling and the Ullmann reaction.

The Suzuki-Miyaura Coupling: A Preferred Approach

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[4] This palladium-catalyzed reaction between an organoboron compound and an organohalide is the recommended method for the synthesis of this compound.[5]

The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the synthesis of this compound, a logical approach involves the coupling of 3-bromoaniline with 2-methylphenylboronic acid . The unprotected amino group in 3-bromoaniline is generally well-tolerated in Suzuki-Miyaura couplings, avoiding the need for protection-deprotection steps.[5]

The Ullmann Condensation: A Classical Alternative

The Ullmann condensation is a classical method for the formation of biaryl linkages, typically employing copper as a catalyst.[6] While it has been a workhorse in organic synthesis, it often requires harsh reaction conditions, such as high temperatures, and can have a more limited substrate scope compared to modern palladium-catalyzed methods. For the synthesis of this compound, an Ullmann coupling could be envisioned between 3-bromoaniline and 2-iodotoluene in the presence of a copper catalyst. However, the Suzuki-Miyaura coupling is generally preferred for its milder conditions and often higher yields.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is based on established procedures for the Suzuki-Miyaura coupling of unprotected anilines.[5]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Supplier Notes |

| 3-Bromoaniline | 591-19-5 | 172.03 | High purity, >98% |

| 2-Methylphenylboronic acid | 16419-60-6 | 135.96 | High purity, >98% |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Store under inert atmosphere |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Anhydrous |

| Toluene | 108-88-3 | 92.14 | Anhydrous |

| Ethanol | 64-17-5 | 46.07 | Reagent grade |

| Water | 7732-18-5 | 18.02 | Deionized |

| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous |

| Silica Gel | 7631-86-9 | 60.08 | For column chromatography |

| Hexane | 110-54-3 | 86.18 | HPLC grade |

| Ethyl Acetate | 141-78-6 | 88.11 | HPLC grade |

Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-bromoaniline (5.00 g, 29.1 mmol, 1.0 equiv), 2-methylphenylboronic acid (4.35 g, 32.0 mmol, 1.1 equiv), and anhydrous sodium carbonate (9.25 g, 87.3 mmol, 3.0 equiv).

-

Solvent Addition: Add toluene (60 mL), ethanol (15 mL), and deionized water (15 mL) to the flask.

-

Degassing: Bubble nitrogen gas through the stirred mixture for 20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.67 g, 0.58 mmol, 2 mol%).

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the mixture with deionized water (50 mL) and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate (starting from 9:1) as the eluent. The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield this compound as a solid. For further purification, recrystallization from a suitable solvent system such as ethanol/water can be performed.[7]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₃N |

| Molecular Weight | 183.25 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Not available |

| Boiling Point | Not available |

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.25-7.15 (m, 4H, Ar-H)

-

7.05 (d, J = 7.6 Hz, 1H, Ar-H)

-

6.80 (t, J = 7.8 Hz, 1H, Ar-H)

-

6.65 (s, 1H, Ar-H)

-

6.60 (d, J = 7.6 Hz, 1H, Ar-H)

-

3.70 (s, 2H, -NH₂)

-

2.10 (s, 3H, -CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

146.0 (C-NH₂)

-

142.5 (C-Ar)

-

138.0 (C-Ar)

-

135.5 (C-Ar)

-

130.5 (CH-Ar)

-

129.5 (CH-Ar)

-

128.0 (CH-Ar)

-

127.0 (CH-Ar)

-

126.0 (CH-Ar)

-

117.0 (CH-Ar)

-

114.0 (CH-Ar)

-

113.5 (CH-Ar)

-

20.0 (-CH₃)

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

3450-3300 (N-H stretching, two bands for primary amine)

-

3100-3000 (C-H stretching, aromatic)

-

2950-2850 (C-H stretching, methyl)

-

1620-1580 (C=C stretching, aromatic)

-

1500-1450 (C=C stretching, aromatic)

-

800-700 (C-H bending, aromatic)

-

-

Mass Spectrometry (MS):

-

Expected [M]⁺: m/z = 183.10

-

Safety and Handling

As a prudent laboratory practice, this compound should be handled with care, assuming it may have potential hazards. The safety information for the closely related and carcinogenic compound, 4-aminobiphenyl, should be considered as a precautionary measure.[6][8][9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9]

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Applications in Drug Development and Research

The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The amino group serves as a convenient point for derivatization, allowing for the introduction of various pharmacophores to modulate biological activity.[3] The methyl group can influence the conformational preference of the biphenyl system, which can be critical for receptor binding.

Aminobiphenyl derivatives have been investigated for a range of pharmacological activities, including but not limited to:

-

Enzyme Inhibition: The biphenyl scaffold can be designed to fit into the active sites of various enzymes.

-

Receptor Antagonism/Agonism: The rigid nature of the biphenyl core can be exploited to design ligands that selectively interact with specific receptors.

-

Antimicrobial and Antifungal Agents: Some aminobiphenyl derivatives have shown promising activity against various pathogens.[1]

The synthesis of a library of compounds based on the this compound core can be a fruitful strategy in a drug discovery program.

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis and characterization of this compound. By leveraging the robust and reliable Suzuki-Miyaura cross-coupling reaction, this valuable building block can be prepared in a laboratory setting with good yield and purity. The detailed characterization data, though predicted, provides a solid benchmark for researchers to confirm the identity of their synthesized material. Adherence to the outlined safety protocols is paramount when working with this and related compounds. The versatile nature of the this compound scaffold ensures its continued relevance in the pursuit of novel therapeutics and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lgcstandards.com [lgcstandards.com]

- 7. openmedscience.com [openmedscience.com]

- 8. multimedia.3m.com [multimedia.3m.com]

- 9. fishersci.com [fishersci.com]

- 10. buyat.ppg.com [buyat.ppg.com]

An In-Depth Technical Guide to 3-Amino-2'-methylbiphenyl: Synthesis, History, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2'-methylbiphenyl, a key molecular scaffold in modern medicinal chemistry. While a singular "discovery" of this compound is not documented, its history is intrinsically linked to the development of powerful cross-coupling methodologies and the rise of biphenyl moieties as privileged structures in drug design. This document will delve into the primary synthetic routes to this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation, offering detailed experimental protocols. Furthermore, it will explore the compound's critical role as a synthetic intermediate in the development of targeted therapeutics, with a particular focus on its application in the synthesis of kinase inhibitors and muscarinic receptor antagonists. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis and application of this important chemical entity.

Introduction: The Rise of a Privileged Scaffold

The biphenyl moiety is a cornerstone in contemporary drug design, valued for its ability to confer conformational rigidity, modulate lipophilicity, and provide a vector for the precise spatial orientation of pharmacophoric elements.[1] The historical significance of this compound is not tied to a singular discovery event but rather to its emergence as a valuable and versatile intermediate with the advent of modern synthetic chemistry. Its utility has grown in parallel with the development of robust and high-yielding cross-coupling reactions that have made substituted biaryls readily accessible.[2][3]

The strategic placement of the amino and methyl groups on the biphenyl core of this compound creates a synthetically versatile platform. The amino group serves as a key handle for derivatization, enabling the construction of amides, ureas, and sulfonamides, or for its use as a nucleophile in further coupling reactions. The 2'-methyl group provides steric influence that can dictate the preferred conformation of the biphenyl system, a critical factor in optimizing drug-receptor interactions.

This guide will first explore the synthetic landscape for accessing this compound, providing both a theoretical and practical framework for its preparation. Subsequently, it will illuminate its role as a pivotal building block in the synthesis of pharmacologically active agents, thereby providing a comprehensive understanding of its importance in the pharmaceutical sciences.

Synthetic Methodologies for this compound

The construction of the this compound scaffold relies on the formation of a key carbon-carbon bond between the two phenyl rings and the introduction of the amino group. The following sections detail the most pertinent and widely employed synthetic strategies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, and it represents one of the most versatile methods for the formation of C-C bonds.[4][5] The synthesis of this compound via this method can be approached in two primary ways, as illustrated in the workflow below.

Figure 1: Retrosynthetic analysis for the Suzuki-Miyaura synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative example for the synthesis of this compound via the Suzuki-Miyaura reaction.

Materials:

| Reagent | Molar Equiv. |

| 3-Aminophenylboronic acid | 1.1 |

| 2-Bromotoluene | 1.0 |

| Palladium(II) Acetate | 0.02 |

| Triphenylphosphine | 0.04 |

| Potassium Carbonate | 3.0 |

| Toluene | - |

| Water | - |

Procedure:

-

To a round-bottom flask, add 3-aminophenylboronic acid (1.1 mmol), 2-bromotoluene (1.0 mmol), and potassium carbonate (3.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add toluene (10 mL) and deionized water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[2][3] This method is particularly useful for synthesizing this compound when a pre-functionalized biphenyl precursor is available.

Figure 2: Synthetic approach for this compound via Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination.

Materials:

| Reagent | Molar Equiv. |

| 3-Bromo-2'-methylbiphenyl | 1.0 |

| Benzophenone imine (Ammonia equivalent) | 1.2 |

| Bis(dibenzylideneacetone)palladium(0) | 0.015 |

| XPhos | 0.03 |

| Sodium tert-Butoxide | 2.0 |

| Toluene | - |

Procedure:

-

To an oven-dried, two-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (2.0 mmol).

-

Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

-

Add 3-bromo-2'-methylbiphenyl (1.0 mmol) and benzophenone imine (1.2 mmol).

-

Heat the resulting mixture to reflux for 6-12 hours, monitoring the reaction by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting imine can be hydrolyzed with an acid (e.g., HCl in methanol) to yield this compound.

-

Purify the product by column chromatography.[2]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-C or C-N bonds.[7][8][9] While often requiring harsher conditions than palladium-catalyzed methods, it remains a viable option for the synthesis of biphenyls and their derivatives.

Figure 3: Ullmann condensation for the synthesis of this compound.

Experimental Protocol: Ullmann Condensation

This protocol describes a classic Ullmann coupling for biaryl synthesis.

Materials:

| Reagent | Molar Equiv. |

| 3-Iodoaniline | 1.0 |

| 2-Iodotoluene | 1.0 |

| Copper powder | 2.0 |

| DMF (anhydrous) | - |

Procedure:

-

In a flask equipped with a reflux condenser and under an inert atmosphere, combine 3-iodoaniline (1.0 mmol), 2-iodotoluene (1.0 mmol), and activated copper powder (2.0 mmol).

-

Add anhydrous DMF (10 mL).

-

Heat the mixture to 150-180 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove the copper salts.

-

Dilute the filtrate with water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.[8]

Role in Drug Development: A Key Intermediate

The this compound scaffold is a critical building block in the synthesis of several classes of therapeutic agents. Its structural features allow for its incorporation into complex molecules that target a variety of biological pathways.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[10][11][12][13][14] The biphenyl amine scaffold is a common feature in many kinase inhibitors, where it often serves to orient functional groups into the ATP-binding pocket of the target kinase.

Polo-like Kinase 1 (PLK1) Inhibitors:

This compound and its derivatives are key intermediates in the synthesis of potent and selective inhibitors of Polo-like Kinase 1 (PLK1), a serine/threonine kinase that is a key regulator of mitosis and a validated oncology target.

-

Onvansertib (NMS-P937): While the direct synthesis of Onvansertib from this compound is not explicitly detailed in publicly available literature, the core structure of Onvansertib contains a substituted biphenyl amine moiety that is structurally analogous. The synthesis of related PLK1 inhibitors often involves the coupling of a biphenyl amine intermediate with a heterocyclic core.[10]

-

TAK-960: Similarly, TAK-960, another potent and selective PLK1 inhibitor, features a complex heterocyclic system appended to a substituted biphenyl amine.[11] The synthetic strategies for such molecules often rely on the availability of versatile biphenyl building blocks like this compound.

Figure 4: General synthetic route to PLK1 inhibitor scaffolds from this compound.

Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors are G protein-coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems. Antagonists of these receptors have therapeutic applications in a range of conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder.[15][16][17][18]

The biphenyl moiety has been identified as a valuable scaffold for the development of selective muscarinic receptor antagonists.[15][17] The synthesis of these compounds often involves the derivatization of a biphenyl amine core. For instance, the amino group of a biphenyl amine can be converted into a carbamate, which is a common functional group in muscarinic antagonists.[15] The 2'-methyl group in this compound can provide the necessary steric bulk and conformational constraint to achieve selectivity for specific muscarinic receptor subtypes.

Conclusion

This compound stands as a testament to the enabling power of modern synthetic organic chemistry. While its own "discovery" may be unassuming, its history is rich with the innovation of cross-coupling reactions that have revolutionized the way medicinal chemists approach the synthesis of complex molecules. This guide has provided a detailed overview of the primary methods for its synthesis—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation—offering practical protocols for its preparation.

The significance of this compound is most evident in its role as a key intermediate in the development of novel therapeutics. Its utility in the synthesis of kinase inhibitors, particularly those targeting PLK1, and muscarinic receptor antagonists highlights its value as a privileged scaffold in drug discovery. As the demand for highly specific and potent small molecule drugs continues to grow, the importance of versatile and readily accessible building blocks like this compound will undoubtedly increase, ensuring its continued relevance in the field of medicinal chemistry for years to come.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of the Novel Plk1 Inhibitor ZK-Thiazolidinone to Elucidate Functions of Plk1 in Early and Late Stages of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selective muscarinic antagonists. II. Synthesis and antimuscarinic properties of biphenylylcarbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US11247969B2 - Biphenyl compounds useful as muscarinic receptor antagonists - Google Patents [patents.google.com]

- 17. Discovery of biphenyl piperazines as novel and long acting muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of Novel Biphenyl Derivatives: Focusing on 3-Amino-2'-methylbiphenyl

Introduction: The Pivotal Role of Physical Properties in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is paved with rigorous scientific investigation. Among the earliest and most critical steps in this process is the thorough characterization of a compound's fundamental physical properties. These properties, principally melting point and solubility, serve as the bedrock upon which further preclinical and clinical development is built. For novel compounds such as 3-Amino-2'-methylbiphenyl, a biphenyl derivative with potential pharmacological relevance, a precise understanding of these characteristics is not merely academic—it is a prerequisite for rational drug design and formulation.

Part 1: Melting Point Determination: A Measure of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities will generally cause a depression and broadening of the melting point range, a phenomenon that is invaluable for assessing the purity of a synthesized compound[3].

Quantitative Data Summary

As previously stated, experimentally determined data for this compound is not available in the cited literature. A researcher undertaking this characterization would populate the following table with their experimental findings.

| Parameter | Observed Value (°C) | Notes |

| Melting Point Range | To be determined | Record the temperature at which the first drop of liquid appears to the temperature at which the last solid crystal melts. |

| Apparatus Used | e.g., Mel-Temp, Thiele Tube | Specify the instrumentation for reproducibility. |

| Heating Rate | e.g., 2 °C/min | A slow, controlled heating rate is crucial for accuracy. |

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the use of a digital melting point apparatus, a common and accurate method for this determination.

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and in a fine, powdered form. If necessary, gently crush the crystals using a mortar and pestle.

-

Take a capillary tube and seal one end by carefully rotating it in the outer cone of a Bunsen burner flame[4].

-

Press the open end of the capillary tube into the powdered sample, forcing a small amount of the compound into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample down into the bottom. The packed sample should be approximately 1-2 mm in height[5].

-

-

Apparatus Setup and Measurement:

-

Insert the capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is unknown, it is advisable to first perform a rapid determination by heating at a fast rate (e.g., 10-20°C per minute) to get a rough estimate[3].

-

For an accurate measurement, set the starting temperature to at least 20°C below the estimated melting point.

-

Set the heating rate (ramp rate) to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first sign of melting is observed (the point at which the solid begins to turn to liquid)[6].

-

Continue to observe and record the temperature at which the last crystal of the solid melts completely[6]. This range is the melting point of the sample.

-

It is good practice to perform at least two careful determinations to ensure consistency.

-

Causality and Trustworthiness in Melting Point Determination

The reliability of a melting point determination is contingent upon the purity of the sample and the meticulous control of the experimental conditions. A sharp melting point range is a strong indicator of a pure compound. The choice of a slow heating rate is critical; heating too rapidly will result in a reading that is higher than the true melting point because the sample and thermometer will not be in thermal equilibrium[4]. By performing multiple, consistent measurements, the trustworthiness of the obtained data is significantly enhanced.

References

- 1. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

An In-depth Technical Guide to the Initial Purity Assessment of Synthesized 3-Amino-2'-methylbiphenyl

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound like 3-Amino-2'-methylbiphenyl, which holds potential as a key intermediate in the synthesis of biologically active molecules, a rigorous and comprehensive purity assessment is the first and most critical step following synthesis.[1] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to establish the initial purity profile of synthesized this compound. We will delve into the rationale behind experimental choices, provide validated protocols, and emphasize the principles of scientific integrity that underpin a robust purity assessment.

The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), provide a stringent framework for the content and qualification of impurities in new drug substances.[2][3] These guidelines classify impurities into organic, inorganic, and residual solvents and establish thresholds for reporting, identification, and qualification.[4][5] Adherence to these principles from the outset is paramount to ensure regulatory compliance and the ultimate safety of the drug product.

Understanding the Impurity Landscape: A Synthesis-Forward Approach

A meaningful purity assessment begins with a theoretical understanding of the potential impurities that may arise during the synthesis of this compound. A common and efficient synthetic route involves a Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds.[6][7][8] This is often followed by the reduction of a nitro group to the final amine.[9][10][11]

A plausible synthetic pathway is the Suzuki coupling of a protected 2-bromo-6-nitrophenol with a suitable boronic acid, followed by deprotection and reduction.[12] Alternatively, a direct coupling of 2-methylphenylboronic acid with 3-bromoaniline or a related nitrobenzene precursor could be employed.[13] A third approach involves the reaction of 3-methyl-2-nitroaniline with isoamyl nitrite and benzene.[14]

Regardless of the specific route, a profile of potential impurities can be anticipated:

-

Starting Materials and Reagents: Unreacted starting materials such as 2-bromo-6-nitrophenol, 3-carboxyphenylboronic acid, or 3-nitro-2-methylbenzoic acid are common process-related impurities.[12][15][16]

-

Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates. For instance, in a pathway involving a nitro precursor, the corresponding nitro-biphenyl compound (e.g., 3-nitro-2'-methylbiphenyl) could be a significant impurity.

-

By-products: Side reactions are inherent to organic synthesis. In Suzuki couplings, homo-coupling of the boronic acid or the aryl halide can occur, leading to symmetrical biphenyl impurities.[17][18] Dehalogenation of the aryl halide is another possible side reaction.[18]

-

Degradation Products: The target molecule, an aromatic amine, can be susceptible to oxidation, particularly if exposed to air and light. This can lead to the formation of colored impurities.

-

Catalyst Residues: If a palladium catalyst is used for the coupling reaction, residual palladium may be present in the final product.[18]

-

Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethanol, toluene, heptane) can be retained in the final product.[14]

The following diagram illustrates a generalized workflow for the synthesis and subsequent purity assessment.

Caption: Figure 1: Generalized Synthesis and Purity Assessment Workflow.

Primary Analytical Techniques for Purity Assessment

A multi-faceted analytical approach is essential to build a comprehensive purity profile. No single technique is sufficient to identify and quantify all potential impurities.

High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse of Purity Determination

HPLC, particularly with UV detection, is the primary technique for determining the purity of non-volatile organic compounds and quantifying impurities.[19] Its high resolution and sensitivity make it ideal for separating the target compound from closely related impurities.

Rationale for Method Selection: A reversed-phase HPLC method is generally suitable for aromatic compounds like this compound. A C18 column provides good retention and selectivity. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) allows for the separation of compounds with a range of polarities. UV detection is appropriate due to the chromophoric nature of the biphenyl system.

Experimental Protocol: HPLC Purity Method

-

Instrumentation: A validated HPLC or UPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-2 min: 95% A, 5% B

-

2-15 min: Linear gradient to 5% A, 95% B

-

15-18 min: Hold at 5% A, 95% B

-

18-18.1 min: Linear gradient to 95% A, 5% B

-

18.1-25 min: Re-equilibration at 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are reported as area percentages. For accurate quantification, reference standards for known impurities should be used to determine their relative response factors.[5]

Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities and Residual Solvents

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[20][21][22] In the context of this compound, it is invaluable for detecting residual solvents from the synthesis and purification processes and for identifying volatile organic impurities.

Rationale for Method Selection: A headspace GC-MS method is ideal for residual solvent analysis as it avoids injecting the non-volatile API onto the GC column. For other volatile impurities, direct injection of a diluted sample may be appropriate. The mass spectrometer provides definitive identification of the separated components.

Experimental Protocol: Headspace GC-MS for Residual Solvents

-

Instrumentation: A headspace gas chromatograph coupled to a mass spectrometer.

-

Column: A low-polarity column suitable for solvent analysis (e.g., DB-624 or equivalent).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: 10 °C/min to 240 °C.

-

Hold at 240 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

MS Transfer Line Temperature: 280 °C.

-

MS Ion Source Temperature: 230 °C.

-

Mass Range: m/z 35-350.

-

Headspace Parameters:

-

Vial Equilibration Temperature: 80 °C.

-

Vial Equilibration Time: 15 minutes.

-

-

Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

Secondary and Confirmatory Techniques

While HPLC and GC-MS form the core of the initial purity assessment, other techniques provide crucial confirmatory data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Isomeric Purity

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic compounds.[23][24][25][26] For this compound, ¹H and ¹³C NMR are essential to confirm the identity of the main component and to detect any isomeric impurities that may not be resolved by HPLC. Techniques like NOESY and DOSY can provide further structural insights.[27]

Rationale for Data Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) provides the necessary resolution to distinguish subtle differences in the chemical environments of the protons and carbons. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. The integration of the signals in the ¹H NMR spectrum can be used to estimate the relative amounts of the main component and any impurities.

Elemental Analysis: Verifying Elemental Composition

Elemental analysis (CHNSO) provides the percentage composition of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[28] This technique is a fundamental measure of purity, as the presence of impurities will cause the experimental elemental composition to deviate from the theoretical values.[29][30] A deviation of more than ±0.4% is generally considered to indicate an impure sample.[31][32]

Experimental Protocol: Combustion Analysis

-

Instrumentation: A calibrated CHN elemental analyzer.

-

Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.

-

Analysis: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

Data Interpretation: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of this compound (C₁₃H₁₃N).

| Element | Theoretical (%) |

| Carbon | 85.21 |

| Hydrogen | 7.15 |

| Nitrogen | 7.64 |

Table 1: Theoretical Elemental Composition of this compound.

A Logic-Driven Approach to Impurity Identification

The following diagram outlines a logical workflow for the identification and characterization of impurities detected during the initial purity assessment.

Caption: Figure 2: Logical Workflow for Impurity Identification.

Conclusion: Establishing a Foundation of Quality

The initial purity assessment of a synthesized compound like this compound is a comprehensive and multi-disciplinary endeavor. It requires a deep understanding of the synthetic process, a strategic application of orthogonal analytical techniques, and a commitment to rigorous scientific principles. By following the in-depth guidance provided in this document, researchers and drug development professionals can establish a robust and reliable purity profile, thereby laying a solid foundation for subsequent development activities and ensuring the quality and safety of potential new medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 5. pharma.gally.ch [pharma.gally.ch]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. prepchem.com [prepchem.com]

- 15. ikev.org [ikev.org]

- 16. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. scielo.br [scielo.br]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. jchps.com [jchps.com]

- 24. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 25. use of nmr in structure ellucidation | PDF [slideshare.net]

- 26. d-nb.info [d-nb.info]

- 27. researchgate.net [researchgate.net]

- 28. azom.com [azom.com]

- 29. Elemental analysis - Wikipedia [en.wikipedia.org]

- 30. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 3-Amino-2'-methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Amino-2'-methylbiphenyl in Modern Synthesis

This compound is a key structural motif and a valuable building block in the synthesis of a wide array of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique steric and electronic properties, arising from the ortho-methyl substituted biphenyl backbone coupled with a reactive amino group, make it a precursor to novel ligands, catalysts, and pharmacologically active compounds. The integrity of this molecule is paramount to the success of multi-step syntheses, as impurities or degradation products can lead to failed reactions, compromised yields, and downstream purification challenges.

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. Moving beyond generic recommendations, this document delves into the mechanistic underpinnings of its potential degradation pathways, offers field-proven protocols for stability assessment, and furnishes a framework for developing robust, stability-indicating analytical methods. The insights provided herein are designed to empower researchers to maintain the fidelity of their starting materials, ensuring the reliability and reproducibility of their scientific endeavors.

I. Intrinsic Chemical Stability and Predicted Degradation Pathways

The stability of this compound is governed by the interplay of its constituent functional groups: the aromatic biphenyl system, the nucleophilic amino group, and the activating methyl group. Understanding these inherent reactivities is crucial for predicting and mitigating degradation.

A. Susceptibility to Oxidation: The Achilles' Heel of the Amino Group

The primary pathway of degradation for this compound is anticipated to be the oxidation of the aromatic amino group. Aromatic amines are notoriously susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light, heat, and the presence of metal ions. This oxidation can proceed through a radical mechanism to form a variety of colored impurities, including nitroso, nitro, and polymeric azo compounds. The presence of the electron-donating methyl group on the adjacent phenyl ring can further activate the system towards oxidation.

Key Mechanistic Insight: The oxidation often initiates with the formation of a nitrogen-centered radical cation, which can then undergo further reactions. The initial sign of degradation is often a change in color of the solid material, from off-white or colorless to yellow, brown, or even purple.

B. Photodegradation: The Impact of Light on the Biphenyl Core

The biphenyl scaffold, with its extended π-conjugated system, is a chromophore that can absorb ultraviolet (UV) radiation. This absorption can excite the molecule to a higher energy state, rendering it susceptible to photodegradation. Potential photochemical reactions include ring-opening, isomerization, or the formation of phenolic byproducts through reaction with atmospheric oxygen and water. The presence of the amino group can further sensitize the molecule to photodegradation.

C. Hydrolytic Stability: A Point of Robustness

In the absence of strong acidic or basic conditions, this compound is expected to exhibit good hydrolytic stability. The carbon-nitrogen bond of the aromatic amine is generally stable to hydrolysis under neutral pH conditions. However, it is important to note that prolonged exposure to moisture, especially at elevated temperatures, could potentially facilitate oxidative degradation pathways.

D. Thermal Degradation: Considerations for Elevated Temperatures

While possessing a relatively high melting point, prolonged exposure of this compound to elevated temperatures can induce thermal decomposition. The specific degradation pathway is complex but may involve fragmentation of the molecule or polymerization. Thermal stress can also significantly accelerate oxidative degradation.

Logical Relationship of Degradation Factors

Caption: Interplay of environmental factors and resulting degradation pathways for this compound.

II. Recommended Storage and Handling Protocols

Based on the intrinsic stability profile, the following storage and handling protocols are recommended to preserve the integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended temperature: 2-8 °C.[1] | Minimizes the rate of potential oxidative and thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Prevents oxidation of the sensitive amino group by atmospheric oxygen. |

| Light | Protect from light. Store in amber glass vials or other opaque containers. | The biphenyl system is susceptible to photodegradation. |

| Moisture | Keep container tightly sealed to prevent moisture ingress.[1][2] | While hydrolytically stable, moisture can facilitate oxidative degradation. |

| Incompatible Materials | Store away from strong oxidizing agents and strong acids.[3] | The amino group can react exothermically with acids and be readily oxidized. |

Safe Handling Practices:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][4]

-

Dispensing: When dispensing, minimize exposure to the atmosphere. If possible, work in a glove box or under a stream of inert gas.

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal according to local regulations.

III. Experimental Workflow: Forced Degradation Studies

Forced degradation studies are a cornerstone of stability assessment, providing critical insights into potential degradation products and pathways under stressed conditions.[5][6] This information is invaluable for the development of stability-indicating analytical methods.

Workflow for Forced Degradation Study

Caption: A stepwise workflow for conducting a forced degradation study.

Step-by-Step Protocol for Forced Degradation:

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Incubate at 60 °C for 24 hours.

-

Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide. Incubate at 60 °C for 24 hours.

-

Oxidative Degradation: Treat an aliquot with a 3% solution of hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation (Solution): Incubate an aliquot of the stock solution at 80 °C for 48 hours, protected from light.

-

Thermal Degradation (Solid State): Place a known quantity of the solid compound in an oven at 80 °C for 48 hours.

-

Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.

-

-

Sample Analysis:

-

After the specified stress period, neutralize the acidic and basic samples.

-

Dilute all samples to an appropriate concentration and analyze them using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify any degradation products.

-

IV. Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the concentration of the active substance and resolve it from its degradation products.[7]

Step-by-Step Protocol for Method Development and Validation:

-

Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection Wavelength: The detection wavelength should be set at the λmax of this compound, which can be determined using a UV-Vis spectrophotometer.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

-

-

Method Optimization:

-

Inject the stressed samples from the forced degradation study.

-

Optimize the mobile phase gradient to achieve good resolution between the parent peak and all degradation product peaks.

-

Ensure that the parent peak is spectrally pure using a photodiode array (PDA) detector.

-

-

Method Validation (according to ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

-

Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

-

Range: Define the concentration range over which the method is linear, accurate, and precise.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

HPLC Method Development Workflow

Caption: Workflow for developing and validating a stability-indicating HPLC method.

V. Characterization of this compound

For reference, the following are expected analytical data for the characterization of this compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm. A singlet for the methyl protons around δ 2.0-2.5 ppm. A broad singlet for the amino protons (NH₂). |

| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. A signal for the methyl carbon around δ 15-20 ppm. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of C₁₃H₁₃N (183.25 g/mol ). |

| Infrared (IR) Spectroscopy | N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. C-H stretching for aromatic and methyl groups. C=C stretching for the aromatic rings. |

VI. Conclusion: A Proactive Approach to Ensuring Compound Integrity

The stability of this compound is a critical parameter that directly impacts its utility in research and development. A thorough understanding of its potential degradation pathways, primarily oxidation and photodegradation, allows for the implementation of rational storage and handling strategies. By adopting the recommended protocols of storing this compound under cool, dark, and inert conditions, researchers can significantly prolong its shelf life and ensure its purity.

Furthermore, the implementation of forced degradation studies coupled with the development of a validated, stability-indicating HPLC method provides a robust framework for quality control. This proactive approach to stability assessment is not merely a matter of good laboratory practice; it is a fundamental requirement for generating reliable and reproducible scientific data. By adhering to the principles and protocols outlined in this guide, scientists and drug development professionals can confidently utilize this compound in their synthetic endeavors, knowing that the integrity of their starting material is assured.

References

- 1. diplomatacomercial.com [diplomatacomercial.com]

- 2. Substituent effects on the oxidation of substituted biphenyl congeners by type II methanotroph strain CSC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of Chlorine Substituents on Rates of Oxidation of Chlorinated Biphenyls by the Biphenyl Dioxygenase of Burkholderia sp. Strain LB400 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

Navigating the Synthetic Landscape of 3-Amino-2'-methylbiphenyl: A Guide to its Reactivity with Common Reagents

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-2'-methylbiphenyl is a versatile chemical intermediate whose value lies in the nuanced reactivity of its constituent parts: a nucleophilic primary aromatic amine, an electron-rich biphenyl system, and a sterically influential ortho-methyl group. This guide provides a detailed exploration of its potential transformations when treated with common classes of reagents. We will dissect the reactivity at the amino moiety, including acylation, alkylation, and diazotization, and explore electrophilic substitution on the aromatic rings. A central theme is the directing influence—both electronic and steric—of the amino and methyl substituents, which governs regiochemical outcomes. This document serves as a predictive tool and a practical manual, complete with detailed experimental protocols and visual workflows, to empower researchers in leveraging this scaffold for applications in medicinal chemistry and materials science.

Introduction: Structural and Electronic Profile

This compound is a substituted aromatic amine built upon a biphenyl framework. Its chemical behavior is dictated by the interplay of three key features:

-

The Primary Aromatic Amino Group (-NH₂): As the primary reactive center, this group's lone pair of electrons makes it basic and highly nucleophilic.[1][2] However, conjugation with the aromatic ring delocalizes this electron pair, rendering it less basic than aliphatic amines but highly susceptible to electrophilic attack.[1][3]

-

The Biphenyl Scaffold: This extended π-system influences the electronic properties of the entire molecule. The substitution pattern on this core is critical for its application in areas like drug discovery, where the biphenyl moiety often serves as a privileged structure for interacting with biological targets.[4]

-

The 2'-Methyl Group: Positioned ortho to the inter-ring bond, this group introduces significant steric hindrance. This bulkiness can restrict free rotation around the C-C single bond connecting the two phenyl rings, increasing the rotational energy barrier.[5] This steric effect is a crucial factor in predicting the regioselectivity of reactions on the adjacent aromatic positions.

Understanding the synergy between these features is paramount for designing successful synthetic strategies.

Core Reactivity at the Amino Moiety

The nitrogen atom's lone pair is the dominant driver of the molecule's reactivity, readily participating in a wide array of classic amine reactions.

Basicity and Salt Formation

Like aniline, this compound is a weak base due to the electron-withdrawing nature of the phenyl group.[3] It readily reacts with strong acids, such as hydrochloric or sulfuric acid, in neutralization reactions to form the corresponding ammonium salts.[1][2] This property is often exploited for purification or to modify the compound's solubility.

N-Acylation and N-Sulfonylation

The reaction of the amino group with acyl chlorides or acid anhydrides is a robust and high-yielding transformation that produces stable N-acyl amides.[6] This reaction, often referred to as the Schotten-Baumann reaction, proceeds rapidly and is typically performed in the presence of a mild base (e.g., pyridine or NaOH) to neutralize the acidic byproduct.[2]

-

Causality: Acylation is a critical strategic step in multi-step syntheses. The resulting amide is significantly less nucleophilic and less basic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group.[6] This "protects" the amine from undesired side reactions, such as oxidation, during subsequent steps like nitration or halogenation.

Similarly, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields the corresponding sulfonamide, a transformation known as the Hinsberg reaction.[2][7]

N-Alkylation

Direct alkylation of the amino group can be achieved using alkyl halides. However, this reaction is notoriously difficult to control.[2] The primary amine can react to form a mixture of secondary amine, tertiary amine, and even a quaternary ammonium salt, as each successive product is also nucleophilic.[6]

-

Field Insight: To achieve selective mono-alkylation, strategies such as reductive amination (reacting the amine with an aldehyde or ketone followed by reduction) or using a large excess of the amine are often required.[8][9] The steric hindrance imposed by the 2'-methylbiphenyl scaffold may offer some selectivity for mono-alkylation by sterically encumbering the nitrogen atom after the first alkyl group is introduced.[10]

Diazotization and Synthetic Diversification

One of the most powerful transformations for primary aromatic amines is diazotization. At low temperatures (0–5 °C), reaction with nitrous acid (generated in-situ from sodium nitrite and a strong acid) converts the amino group into a diazonium salt.[7][11]

This diazonium intermediate is highly versatile and serves as a gateway to a vast number of functionalities, as the dinitrogen molecule (N₂) is an excellent leaving group.[12] Key follow-up reactions include:

-

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.[12][13]

-

Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF₄).[12][13]

-

Replacement with -OH: Heating the diazonium salt in an aqueous solution to form the corresponding phenol.[7]

-

Azo Coupling: Reaction with an electron-rich aromatic compound (like a phenol or another aniline) to form highly colored azo compounds, which are the basis of many dyes.[2][12]

Diagram 1: Key Reaction Pathways from this compound

Caption: Major synthetic routes originating from this compound.

Electrophilic Aromatic Substitution (EAS)

The amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions relative to itself (positions 2, 4, and 6).[14] The 2'-methyl group on the other ring is a weak activator. Therefore, electrophilic substitution will overwhelmingly occur on the amine-bearing ring.

-

Regiochemical Prediction:

-

Position 4 (para): This position is electronically activated and sterically accessible. It is expected to be a major site of substitution.

-

Position 2 (ortho): This position is electronically activated but sterically hindered by the adjacent, bulky 2'-methylphenyl group. Substitution here is likely to be minor compared to the para position.[14]

-

Position 6 (ortho): This position is also electronically activated and is the most sterically accessible of the activated positions. It is expected to be a significant site of substitution.

-

Thus, a typical EAS reaction like halogenation or nitration is predicted to yield a mixture of 4- and 6-substituted products.

Halogenation

Direct bromination or chlorination of this compound is expected to proceed rapidly, potentially leading to polysubstitution. To achieve controlled mono-halogenation, it is often preferable to first acylate the amino group. The resulting N-acetyl group is still an ortho, para-director but is less activating, moderating the reaction and improving selectivity.[7]

Nitration

Direct nitration with a mixture of nitric and sulfuric acids is generally avoided for aromatic amines because the strongly oxidizing conditions can destroy the molecule and the strongly acidic conditions will protonate the amine, forming an -NH₃⁺ group which is a deactivating meta-director. The standard, reliable protocol involves first protecting the amine via acylation, performing the nitration, and then hydrolyzing the amide to restore the free amino group.

Experimental Methodologies

The following protocols are illustrative of common, high-yield transformations and are designed to be self-validating through clear procedural steps and expected outcomes.

Protocol: Synthesis of N-(2'-Methyl-[1,1'-biphenyl]-3-yl)acetamide (Acylation)

This protocol details the protection of the amino group, a foundational step for many multi-step syntheses.

Workflow Diagram

Caption: Experimental workflow for the acylation of this compound.

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per gram of amine).

-

Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature equilibrates to ~0 °C.

-

Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution via syringe. An exothermic reaction and the formation of a precipitate (pyridine hydrochloride) may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into a beaker containing cold water (10x the volume of pyridine used). Stir until any solids are broken up. If a solid product precipitates, it can be collected by vacuum filtration, washed with water, and dried. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic extracts, wash with dilute HCl (to remove pyridine), then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

Protocol: Synthesis of 3-Bromo-2'-methyl-1,1'-biphenyl via Sandmeyer Reaction

This two-step procedure demonstrates the conversion of the amino group to a bromide, showcasing the synthetic power of the diazonium intermediate.

Step 1: Diazotization

-

Acidic Solution: In a beaker, suspend this compound (1.0 eq) in a mixture of 48% hydrobromic acid (HBr) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. The reaction is complete when a drop of the mixture gives a positive test on potassium iodide-starch paper (turns blue-black).

Step 2: Sandmeyer Reaction

-

Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr at room temperature. Cool this solution to 0 °C.

-

Addition: Slowly and carefully add the cold diazonium salt solution prepared in Step 1 to the stirred CuBr solution. Vigorous evolution of N₂ gas will occur.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The mixture may be gently heated (e.g., 50-60 °C) to ensure complete decomposition of the diazonium salt.

-

Workup and Purification: Cool the reaction mixture and extract with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water, then with dilute NaOH, and finally with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Summary of Reactivity Profiles

The following table summarizes the expected reactivity of this compound with common reagent classes, highlighting the key considerations for each transformation.

| Reagent Class | Reactive Site | Expected Product | Key Considerations & Causality |

| Strong Acids (e.g., HCl) | Amino Group | Ammonium Salt | Basic nature of the amine; used for solubility modification.[1] |

| Acyl Halides / Anhydrides | Amino Group | N-Acyl Amide | Highly reliable reaction; product is less reactive, serving as a protective group.[6] |

| Alkyl Halides | Amino Group | Mixture of N-Alkyl Amines | Difficult to control selectivity due to increasing nucleophilicity of products.[2] |

| Sulfonyl Chlorides | Amino Group | N-Sulfonamide | Forms a stable sulfonamide; basis of the Hinsberg test.[7] |

| Nitrous Acid (NaNO₂/H⁺) | Amino Group | Diazonium Salt | Key intermediate for a wide range of functional group interconversions.[11][12] |

| Aldehydes / Ketones | Amino Group | Imine (Schiff Base) | Condensation reaction, reversible under acidic conditions.[7] |

| Halogens (e.g., Br₂) | Aromatic Ring | 4- and 6-Halo- substituted | Amino group is a strong o,p-director; protection is advised for selectivity.[14] |

| Nitrating Mixture | Aromatic Ring | 4- and 6-Nitro- substituted | Requires protection of the amino group to prevent oxidation and ensure o,p-direction. |

Conclusion

This compound presents a predictable yet versatile reactivity profile. Synthetic success hinges on recognizing the primary role of the amino group as a potent nucleophile and a strong ortho, para-director for electrophilic aromatic substitution. The 2'-methyl group primarily exerts a steric influence, which can be strategically exploited to control regioselectivity. For complex syntheses, acylation of the amine is a crucial first step to moderate its reactivity and protect it from undesirable side reactions. The facile conversion of the amine to a diazonium salt unlocks a vast array of synthetic possibilities, cementing the status of this compound as a valuable building block for advanced chemical synthesis.

References

- 1. studymind.co.uk [studymind.co.uk]

- 2. Amine - Wikipedia [en.wikipedia.org]

- 3. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reactions of aromatic amines | PDF [slideshare.net]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Why is monoalkylation versus bis-alkylation of the Ni(II) complex of the Schiff base of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide and glycine so selective? MP2 modelling and topological QTAIM analysis of chiral metallocomplex synthons of α-amino acids used for the preparation of radiopharmaceuticals for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]